molecular formula C16H17BO5 B8278358 [2-Methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid

[2-Methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid

Cat. No.: B8278358
M. Wt: 300.1 g/mol
InChI Key: YAWKCXQGSNKAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid is a useful research compound. Its molecular formula is C16H17BO5 and its molecular weight is 300.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H17BO5

Molecular Weight

300.1 g/mol

IUPAC Name

[2-methoxy-5-(4-methoxycarbonyl-2-methylphenyl)phenyl]boronic acid

InChI

InChI=1S/C16H17BO5/c1-10-8-12(16(18)22-3)4-6-13(10)11-5-7-15(21-2)14(9-11)17(19)20/h4-9,19-20H,1-3H3

InChI Key

YAWKCXQGSNKAMI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)OC)C)OC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 10000-mL 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of methyl 4-(3-iodo-4-methoxyphenyl)-3-methylbenzoate (600 g, 1.57 mol, 1.00 equiv) in tetrahydrofuran (5000 mL). This was followed by the addition of isopropyl magnesium chloride (960 mL, 1.20 equiv) dropwise with stirring at <−25° C. over 60 min. The reaction was maintained for 1 h at −15° C., followed by addition of trimethyl borate (329.2 g, 3.17 mol, 2.00 equiv) dropwise with stirring at <−20° C. over 30 min. The resulting solution was stirred for 60 min at <0° C., then quenched by the addition of 5000 mL of H3PO4 (aq. 1M). The bulk of THF was removed under vacuum. The solid was collected by filtration and washed with 2×200 ml of toluene. This resulted in 300 g (crude) of [2-methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid as a yellow solid.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
reactant
Reaction Step Two
Quantity
329.2 g
Type
reactant
Reaction Step Three

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